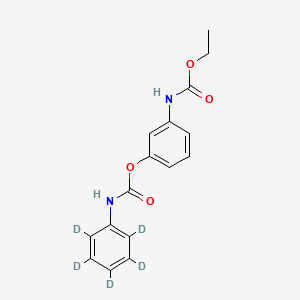

Desmedipham-d5

Description

Theoretical Foundations and Principles of Stable Isotope Labeling

The fundamental principle of stable isotope labeling lies in the mass difference between isotopes of the same element. ontosight.ai While isotopes of an element share identical chemical properties due to having the same number of protons and electrons, they differ in the number of neutrons in their nucleus, resulting in a difference in atomic mass. ontosight.ainih.gov This mass variance allows researchers to distinguish between the labeled (heavier) and unlabeled (lighter) molecules using highly sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ainumberanalytics.com

By introducing a molecule containing a stable isotope into a biological system, scientists can track its journey through various metabolic pathways. numberanalytics.com The labeled molecule acts as a tracer, and its presence and transformation into other molecules can be precisely monitored and quantified. wikipedia.org This provides invaluable insights into the intricate network of biochemical reactions that constitute metabolism. numberanalytics.com

Role of Deuterated Analogues in Contemporary Analytical and Mechanistic Studies

Deuterium (B1214612) (²H), a stable isotope of hydrogen with a nucleus containing one proton and one neutron, plays a significant role in modern chemical analysis and the elucidation of reaction mechanisms. britannica.comwikipedia.org The replacement of hydrogen (¹H) with deuterium in a molecule, a process known as deuteration, creates a deuterated analogue. britannica.com

One of the key applications of deuterated analogues is in quantitative analysis, particularly in a technique called isotope dilution mass spectrometry (IDMS). numberanalytics.com In IDMS, a known amount of a deuterated standard (like Desmedipham-d5) is added to a sample containing the unlabeled compound of interest (the analyte). Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample preparation and analysis. By measuring the ratio of the unlabeled analyte to the labeled standard using mass spectrometry, scientists can accurately determine the concentration of the analyte in the original sample. numberanalytics.com

Furthermore, deuterated compounds are instrumental in mechanistic studies due to the kinetic isotope effect (KIE). researchgate.netsymeres.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). researchgate.net Consequently, reactions that involve the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. britannica.com By observing this rate difference, researchers can deduce whether the breaking of a specific C-H bond is a rate-determining step in a chemical reaction, providing critical information about the reaction mechanism. researchgate.net

Historical Development and Significance of Stable Isotope Standards in Agrochemical Research

The application of stable isotope labeling in biological research dates back to the 1930s. numberanalytics.com In the context of agrochemical research, the use of stable isotope standards has become increasingly crucial for ensuring the accuracy and reliability of analytical measurements. nih.gov Agrochemicals, such as pesticides and herbicides, are applied to crops to protect them from pests and weeds. nih.gov It is essential to monitor their presence and persistence in the environment and in food products to ensure safety and regulatory compliance. nih.govmdpi.com

Isotope dilution mass spectrometry, utilizing stable isotope-labeled internal standards, has emerged as a gold standard method for the quantitative analysis of pesticide residues. nih.govtandfonline.comnih.gov This technique offers high accuracy and precision, overcoming matrix effects that can interfere with other analytical methods. acs.org The development of certified reference materials, which include compounds labeled with stable isotopes, is vital for method validation and quality control in laboratories that perform pesticide residue analysis. tandfonline.comnih.gov The use of these standards helps to ensure that data on pesticide levels in food and the environment are reliable and comparable across different studies and laboratories. researchgate.netacs.org

Overview of this compound as a Specific Stable Isotope Labeled Research Tool

Desmedipham (B1670296) is a selective, post-emergence herbicide used to control annual weeds, particularly in sugar beet crops. nih.govherts.ac.uk It belongs to the phenyl-carbamate class of herbicides. nih.gov this compound is the deuterated analogue of Desmedipham, where five hydrogen atoms in the phenyl group have been replaced with deuterium atoms.

This specific stable isotope-labeled compound serves as an invaluable internal standard for the quantitative analysis of Desmedipham residues in various matrices, such as soil, water, and agricultural products. nih.govgop.edu.tr Its use in isotope dilution mass spectrometry allows for highly accurate and precise measurements of Desmedipham concentrations, which is critical for environmental monitoring and food safety assessments. mdpi.com

Interactive Data Table: Properties of Desmedipham

| Property | Value | Source |

| IUPAC Name | ethyl {3-[(phenylcarbamoyl)oxy]phenyl}carbamate | bcpcpesticidecompendium.org |

| Molecular Formula | C₁₆H₁₆N₂O₄ | nist.gov |

| Molecular Weight | 300.31 g/mol | nih.gov |

| CAS Number | 13684-56-5 | nist.gov |

| Melting Point | 120 °C | stenutz.eu |

Interactive Data Table: Comparison of Related Compounds

| Compound | Molecular Formula | IUPAC Name | Key Difference from Desmedipham |

| Desmedipham | C₁₆H₁₆N₂O₄ | ethyl {3-[(phenylcarbamoyl)oxy]phenyl}carbamate | - |

| Phenmedipham | C₁₆H₁₆N₂O₄ | [3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate | Methyl ester instead of ethyl ester; additional methyl group on one phenyl ring. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O4 |

|---|---|

Molecular Weight |

305.34 g/mol |

IUPAC Name |

[3-(ethoxycarbonylamino)phenyl] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |

InChI |

InChI=1S/C16H16N2O4/c1-2-21-15(19)18-13-9-6-10-14(11-13)22-16(20)17-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,20)(H,18,19)/i3D,4D,5D,7D,8D |

InChI Key |

WZJZMXBKUWKXTQ-LOOCXSPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)OC2=CC=CC(=C2)NC(=O)OCC)[2H])[2H] |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis and Isotopic Characterization for High Purity Research Standards

Methodologies for Deuterium (B1214612) Incorporation into the Desmedipham (B1670296) Molecular Structure

The synthesis of Desmedipham-d5 (d5 referring to the five deuterium atoms on one of the phenyl rings) involves the introduction of deuterium at specific positions within the molecule. This is typically achieved by using deuterated starting materials in a multi-step synthetic process.

Site-specific deuteration is essential to produce a standard with a well-defined isotopic composition. For this compound, the target is the deuteration of the phenyl ring of the aniline moiety. A common strategy involves the use of deuterated aniline (aniline-d5) as a key building block. Aniline-d5 can be synthesized through methods such as the reduction of nitrobenzene-d5 or through H-D exchange reactions on aniline under acidic conditions using a deuterium source like D₂O.

Another approach involves the direct H-D exchange on a precursor molecule. For aromatic amines, acid-catalyzed exchange reactions using deuterated acids like deuterated trifluoroacetic acid (CF₃COOD) can facilitate the incorporation of deuterium at electron-rich positions on the aromatic ring. However, to achieve the specific pentadeuteration of one ring in Desmedipham, starting with a fully deuterated precursor like aniline-d5 is generally a more controlled and efficient strategy.

The synthesis of this compound is a multi-step process that mirrors the synthesis of its non-labeled counterpart, but with the incorporation of a deuterated starting material. A plausible synthetic pathway is outlined below:

Preparation of Phenyl Isocyanate: This can be prepared from aniline through phosgenation.

Preparation of Ethyl (3-aminophenyl)carbamate: This intermediate is synthesized from m-aminophenol.

Reaction of Deuterated Aniline to form a Carbamate (B1207046) Intermediate: Aniline-d5 is reacted with a suitable reagent, such as ethyl chloroformate, to introduce the carbamate group.

Final Coupling Reaction: The deuterated carbamate intermediate is then reacted with phenyl isocyanate to yield the final product, this compound.

A more direct and common route for the synthesis of Desmedipham involves the reaction of 3-(ethoxycarbonylamino)phenol with phenyl isocyanate. To synthesize this compound, one would react 3-(ethoxycarbonylamino)phenol with phenyl isocyanate-d5. Phenyl isocyanate-d5 can be prepared from aniline-d5.

Table 1: Proposed Multi-Step Synthetic Pathway for this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Aniline-d5 | Phosgene or a phosgene equivalent (e.g., triphosgene) | Phenyl isocyanate-d5 |

| 2 | m-Aminophenol | Ethyl chloroformate, base | Ethyl (3-hydroxyphenyl)carbamate |

| 3 | Ethyl (3-hydroxyphenyl)carbamate, Phenyl isocyanate-d5 | Catalyst (e.g., tertiary amine), solvent (e.g., toluene) | This compound |

This pathway ensures that the five deuterium atoms are specifically located on the phenyl ring derived from aniline-d5.

Spectroscopic Verification Techniques for Isotopic Purity and Enrichment

Following synthesis, it is crucial to verify the isotopic purity and the position of deuterium incorporation using spectroscopic methods.

NMR spectroscopy is a powerful tool for determining the location and extent of deuteration.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly reduced in intensity. The integration of the remaining proton signals can be used to confirm the high level of deuterium incorporation. The characteristic quintet pattern often observed for residual protons in a deuterated solvent is due to coupling with adjacent deuterium atoms. epa.gov

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium atoms have been incorporated. wikipedia.org This provides direct evidence of deuteration and can confirm the site-specificity. The chemical shift range in deuterium NMR is similar to that of proton NMR. epa.gov

Table 2: Expected ¹H NMR and ²H NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.0-7.6 | m | Protons on the non-deuterated phenyl ring |

| ¹H | ~6.5-7.2 | m | Protons on the substituted phenyl ring |

| ¹H | ~4.2 | q | -OCH₂CH₃ |

| ¹H | ~1.3 | t | -OCH₂CH₃ |

| ¹H | Signals absent or significantly reduced | - | Protons on the deuterated phenyl ring |

| ²H | ~7.0-7.4 | br s | Deuterons on the deuterated phenyl ring |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

HRMS is essential for determining the exact mass of the synthesized molecule and confirming its isotopic composition. The high mass accuracy of HRMS allows for the differentiation between Desmedipham and this compound. The expected molecular weight of this compound will be approximately 5 atomic mass units higher than that of the unlabeled compound. The isotopic cluster in the mass spectrum will show a shift to higher m/z values, and the distribution of the isotopic peaks can be compared to the theoretical distribution for a molecule containing five deuterium atoms to confirm the isotopic enrichment.

Table 3: Expected High-Resolution Mass Spectrometry Data for Desmedipham and this compound

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (Da) |

| Desmedipham | C₁₆H₁₆N₂O₄ | 300.1110 | 301.1183 |

| This compound | C₁₆H₁₁D₅N₂O₄ | 305.1424 | 306.1497 |

Chromatographic and Analytical Methods for Chemical and Isotopic Purity Assessment

Chromatographic techniques are employed to assess both the chemical purity (presence of non-isotopically labeled impurities) and the isotopic purity (presence of molecules with fewer than five deuterium atoms) of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry detector is a common method for purity analysis. A reversed-phase C18 column is often used for the separation of Desmedipham and related compounds. The chemical purity is determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram. While HPLC can separate chemical impurities, it may not be able to resolve compounds with different numbers of deuterium atoms.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment, particularly for analyzing volatile impurities. In GC, deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. nih.gov The mass spectrometer detector allows for the simultaneous assessment of chemical and isotopic purity by analyzing the mass spectra of the eluting peaks.

Table 4: Typical Chromatographic Conditions for Purity Assessment of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Purpose |

| HPLC-UV | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water gradient | UV at ~240 nm | Chemical purity |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Chemical and isotopic purity |

| LC-MS/MS | C18 reversed-phase | Acetonitrile/Water with formic acid | Triple Quadrupole MS (ESI) | Isotopic purity and distribution |

Through the combination of these synthetic and analytical techniques, high-purity this compound can be produced and thoroughly characterized, ensuring its suitability as a reliable internal standard for analytical applications.

Production and Certification of this compound as a Reference Material

The production and certification of this compound as a reference material is a meticulous process governed by international standards to ensure its quality, stability, and traceability. This process is essential for providing analytical laboratories with a reliable standard for the quantification of Desmedipham in various matrices.

The synthesis of this compound involves the introduction of five deuterium atoms into the Desmedipham molecule. While specific proprietary synthesis methods are not publicly detailed, the general synthesis of phenyl carbamates, the chemical class to which Desmedipham belongs, provides a foundational understanding. The synthesis typically involves the reaction of a substituted aniline with a chloroformate to form a carbamate. For Desmedipham, this would involve the reaction of 3-aminophenol with ethyl chloroformate and subsequently with phenyl isocyanate. To produce the deuterated analog, a deuterated precursor, likely a deuterated aniline or phenyl isocyanate, would be utilized in the synthesis scheme. The placement of the deuterium atoms on the phenyl ring (the "d5" designation) is a critical aspect of the synthesis to ensure the mass difference required for its use as an internal standard.

Following synthesis, the crucial step of isotopic characterization is performed to confirm the identity and purity of the this compound. This involves a suite of analytical techniques to determine the chemical purity, isotopic enrichment, and the position of the deuterium labels.

Isotopic Characterization Techniques:

Mass Spectrometry (MS): This is the primary technique used to determine the isotopic enrichment of this compound. By comparing the mass spectrum of the deuterated compound to its non-deuterated counterpart, the degree of deuterium incorporation can be accurately quantified. The mass shift corresponding to the five deuterium atoms provides clear evidence of successful labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are employed to confirm the position of the deuterium atoms within the molecule. ¹H NMR will show the absence of signals at the positions where deuterium has been substituted, while ²H NMR will show signals corresponding to the deuterium nuclei, confirming their specific locations on the phenyl ring.

The certification of this compound as a reference material is conducted by accredited reference material producers who operate under the stringent guidelines of standards such as ISO 17034, "General requirements for the competence of reference material producers". This accreditation ensures that the entire process, from production to certification, is conducted with the highest level of quality control.

The certification process involves a comprehensive assessment of the material's properties. This includes:

Homogeneity testing: To ensure that the entire batch of the reference material has a uniform concentration and composition.

Stability testing: To determine the shelf-life of the reference material under specified storage conditions and to ensure its properties remain unchanged over time.

Characterization: Involving multiple independent analytical methods to assign a certified value for the purity and isotopic enrichment of the this compound.

A Certificate of Analysis (CoA) is issued for each batch of the certified reference material. This document provides all the essential information about the material, including the certified purity, isotopic enrichment, uncertainty of the certified value, storage conditions, and expiration date.

| Parameter | Typical Specification | Analytical Method(s) |

| Chemical Purity | ≥98% | HPLC, GC-MS |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |

| Deuterium Incorporation | Nominal d5 | ¹H NMR, ²H NMR, Mass Spectrometry |

This table presents typical specifications for a this compound reference material. Actual values are provided on the Certificate of Analysis for a specific batch.

The availability of high-purity, certified this compound is indispensable for analytical laboratories conducting residue analysis of this herbicide. Its use as an internal standard allows for the correction of matrix effects and variations in instrument response, leading to more accurate and reliable quantification of Desmedipham in complex samples.

Advanced Analytical Methodologies Employing Desmedipham D5 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS and LC-MS/MS are the primary techniques for the detection and quantification of Desmedipham (B1670296) in various samples. The use of a stable isotope-labeled internal standard like Desmedipham-d5 is critical for developing robust and reliable methods.

The development of quantitative methods for pesticides like Desmedipham involves careful optimization of both chromatographic separation and mass spectrometric detection. A typical method involves extracting the analyte from a complex matrix, such as produce or water, and analyzing it via LC-MS/MS. restek.comrestek.com For instance, a method for analyzing over 200 pesticides in brown rice flour utilized a superficially porous particle (SPP) column to achieve fast and efficient separation. restek.com

The goal of method development is to achieve a process that is not only quick, easy, and effective but also rugged and safe, often following the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for sample preparation. restek.com The validation of such methods often involves assessing parameters like recovery, detection limits, and linearity to ensure the data is accurate and reproducible. nih.gov The use of an internal standard, added at a constant amount to all samples, standards, and blanks, is fundamental to this process. scioninstruments.com

Table 1: Example of a Multi-Residue Pesticide Analysis Method

| Parameter | Condition | Source |

|---|---|---|

| Sample Type | Brown Rice Flour | restek.com |

| Extraction | QuEChERS | restek.com |

| Analytical Column | Raptor ARC-18 (2.7 µm) | restek.com |

| Technique | LC-MS/MS | restek.com |

| Analysis Time | 7.5 minutes | restek.com |

The "matrix effect" is a significant challenge in LC-MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement. bataviabiosciences.comresearchgate.netnih.gov This can compromise the accuracy and reproducibility of quantitative results. researchgate.net

The most effective strategy to compensate for these matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the analysis of Desmedipham. scioninstruments.comnih.gov Because the SIL-IS is chemically identical to the analyte, it experiences the same ionization suppression or enhancement in the mass spectrometer's source. scioninstruments.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to more accurate quantification. scioninstruments.com This approach is superior to other methods like matrix-matched calibration because the correction occurs within each individual sample. While matrix effects can be influenced by the sample composition and instrument conditions, the use of a SIL-IS is considered the gold standard for their mitigation. nih.govrsc.org

Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity for quantification. This involves monitoring a specific precursor ion to product ion transition for a particular compound. For Desmedipham, the protonated molecule [M+H]⁺ serves as the precursor ion. This ion is then fragmented in the collision cell to produce characteristic product ions.

Optimizing MRM parameters requires selecting the most abundant and specific transitions and optimizing the collision energy for each. For Desmedipham (C₁₆H₁₆N₂O₄, molecular weight 300.31 g/mol ), typical MRM transitions are listed in the table below. eurl-pesticides.euresearchgate.net The precursor ion for this compound would be approximately 5 Daltons higher (m/z 306.1), and its product ions would be determined through direct infusion experiments to find the optimal fragmentation pattern and collision energies.

Table 2: Optimized MRM Transitions for Desmedipham (Analyte)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Source |

|---|---|---|---|---|

| Desmedipham | 301.0 | 182.0 | 136.0 | eurl-pesticides.eu |

Note: The quantifier is used for measurement, while the qualifier confirms the identity of the compound.

Coupling UHPLC systems with MS/MS detectors offers significant advantages for pesticide analysis, including faster analysis times and improved chromatographic resolution. The use of columns with smaller particle sizes (less than 2 µm) or superficially porous particles (SPP) allows for sharper and narrower peaks. restek.comrestek.com This is particularly beneficial in multi-residue methods where many compounds need to be separated in a short time. restek.com

For example, an analysis of 130 pesticides, including Desmedipham, demonstrated that switching from a conventional HPLC column to a UHPLC-compatible SPP column increased sensitivity and accelerated run times while maintaining system pressure within acceptable limits. restek.com The enhanced separation efficiency of UHPLC helps to reduce chromatographic co-elution, which in turn can lessen the impact of matrix effects before the sample even reaches the mass spectrometer. restek.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) Applications

While LC-MS is more common for carbamate (B1207046) analysis, GC-MS can also be used. However, the analysis of carbamate pesticides like Desmedipham by GC can be challenging due to their thermal lability; they tend to decompose at the high temperatures used in the GC injection port. researchgate.net

To overcome the thermal instability of carbamates, a derivatization step is often required before GC-MS analysis. researchgate.net Derivatization converts the polar, thermally labile analyte into a more volatile and stable derivative. Various derivatization procedures have been reported for carbamates, such as silylation or alkylation, which can significantly improve peak shape and reduce adsorption effects in the GC column. waters.com For instance, some methods describe on-column derivatization, which offers a simplified one-step process. In one study, carbamate pesticides were derivatized with heptafluorobutyric anhydride (B1165640) (HFBA) in supercritical fluid carbon dioxide, which simplified the analysis and eliminated the need for organic solvents.

While specific derivatization procedures for Desmedipham for GC-MS analysis are not widely documented in the provided literature, the general principles for carbamates would apply. A deuterated internal standard like this compound would undergo the same derivatization reaction as the analyte, allowing it to correct for inconsistencies in the reaction yield and subsequent analysis, thereby ensuring accurate quantification.

Electron Ionization (EI) and Chemical Ionization (CI) Methodologies

Electron Ionization (EI) and Chemical Ionization (CI) are two fundamental ionization techniques used in gas chromatography-mass spectrometry (GC-MS). scioninstruments.com The choice between them often depends on the analytical objective.

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules. scioninstruments.comwaters.com This process results in the formation of a molecular ion (M⁺•) and extensive fragmentation. scioninstruments.comchemetrix.co.za The resulting mass spectrum is a reproducible fragmentation pattern that serves as a "fingerprint" for the compound, allowing for structural elucidation and library matching. scioninstruments.comtofwerk.com However, the high degree of fragmentation can sometimes lead to a very low abundance or even absence of the molecular ion, making it difficult to determine the molecular weight of an unknown compound. scioninstruments.comtofwerk.com

Chemical Ionization (CI) , in contrast, is a "soft" ionization technique. scioninstruments.comwaters.com It involves the use of a reagent gas (like methane (B114726) or ammonia) which is first ionized by electron bombardment. scioninstruments.comchemetrix.co.za These reagent gas ions then react with the analyte molecules in a gentler process, typically through proton transfer, leading to the formation of a protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation. scioninstruments.comwaters.comchemetrix.co.za This makes CI particularly useful for determining the molecular weight of a compound when the molecular ion is not observed in the EI spectrum. waters.comchemetrix.co.za

The use of this compound as an internal standard is critical in both EI and CI analyses. Since this compound has a slightly higher mass than the native Desmedipham due to the five deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. It co-elutes with the analyte of interest and experiences similar ionization and fragmentation processes, thus compensating for variations in instrument response and matrix effects.

Sample Preparation and Extraction Protocols Enhanced by this compound

Effective sample preparation is crucial for accurate and reliable analytical results. The addition of an internal standard like this compound at the beginning of the sample preparation process is a key step in quality control, as it helps to account for any analyte loss during the extraction and cleanup stages.

The QuEChERS method has become a widely adopted technique for the extraction of pesticide residues from various food and environmental matrices. researchgate.netiaea.org This method involves two main steps: an initial extraction and partitioning with an organic solvent (typically acetonitrile) and a salt solution, followed by a dispersive solid-phase extraction (dSPE) cleanup step. iaea.orgresearchgate.netgcms.cz

The addition of this compound as an internal standard at the initial homogenization stage of the QuEChERS protocol allows for the correction of any variability in extraction efficiency and potential analyte degradation. iaea.org The dSPE cleanup step utilizes sorbents like primary secondary amine (PSA) to remove interfering matrix components such as organic acids, sugars, and fatty acids. iaea.orggcms.cz Other sorbents like C18 can be used to remove nonpolar interferences, and graphitized carbon black (GCB) is effective for removing pigments. iaea.orggcms.cz

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two other common sample preparation techniques. rocker.com.twlabmanager.com

Liquid-Liquid Extraction (LLE) is a traditional method that separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous phase and an organic solvent. labmanager.com It is particularly effective for large sample volumes and for extracting nonpolar and semi-polar compounds. labmanager.com

Solid-Phase Extraction (SPE) is a more selective technique that isolates and concentrates analytes from a liquid sample by passing it through a solid sorbent material. rocker.com.twthermofisher.com The choice of sorbent allows for the selective retention of the target analytes while interferences are washed away. rocker.com.twthermofisher.com SPE is known for its high selectivity, reproducibility, and reduced solvent consumption compared to LLE. labmanager.comkjhil.com

In both LLE and SPE, the incorporation of this compound is essential for optimizing the extraction protocol. By monitoring the recovery of the internal standard, analysts can fine-tune parameters such as solvent choice, pH, and sorbent type to maximize the extraction efficiency of the target analyte, Desmedipham.

The analysis of complex matrices, such as food and environmental samples, is often hampered by matrix effects, which can cause ion suppression or enhancement in the mass spectrometer. shimadzu.com This can lead to inaccurate quantification. The use of an isotopically labeled internal standard like this compound is the most effective way to compensate for these matrix effects.

By spiking samples with a known concentration of this compound prior to extraction, analysts can assess the recovery of the method. The recovery is calculated by comparing the amount of analyte measured in the spiked sample to the initial spiked amount. Acceptable recovery values are typically within the range of 70-120%. shimadzu.com

Reproducibility, which measures the consistency of results over time and under different conditions, is also significantly improved with the use of an internal standard. iaea.org The relative standard deviation (RSD) of the ratio of the analyte peak area to the internal standard peak area should ideally be less than 20%. shimadzu.comarxiv.org

Rigorous Method Validation Parameters and Quality Assurance in this compound Aided Analysis

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. envt.fr The use of this compound as an internal standard is integral to achieving a robust and validated method.

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. rsc.orgcsic.es A calibration curve is constructed by plotting the instrument response against a series of known concentrations of the analyte. rsc.orguknml.com

For a robust validation, a calibration curve should ideally be constructed using at least six to eight non-zero concentration levels. envt.fruknml.com The linearity of the curve is often evaluated by the coefficient of determination (R²), which should be close to 1. annlabmed.org However, relying solely on R² can be misleading, and it is important to also visually inspect the plot of residuals. envt.frcsic.es

When using an internal standard like this compound, the calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. This approach corrects for variations in injection volume and instrument response, leading to a more linear and reliable calibration. arxiv.org

The working range is the interval over which the method provides results with an acceptable level of accuracy, precision, and linearity. envt.fruknml.com This range is determined during method validation and should encompass the expected concentrations of the analyte in the samples being tested. uknml.com

Table of Research Findings:

| Parameter | Finding/Recommendation | Significance |

|---|---|---|

| Ionization Technique | EI provides structural information through fragmentation, while CI is used to confirm molecular weight. | Complementary techniques for confident compound identification. |

| Sample Preparation | QuEChERS is a fast and effective method for pesticide residue analysis in diverse matrices. | Reduces sample preparation time and solvent usage. |

| Internal Standard Use | This compound compensates for analyte loss during extraction and for matrix effects during analysis. | Improves accuracy, precision, and overall method robustness. |

| Method Validation | Calibration curves should be constructed using a sufficient number of points and evaluated for linearity using appropriate statistical methods. | Ensures the reliability and suitability of the analytical method for its intended purpose. |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Estimation

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of a quantitative analytical method. The LOD is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision. The LOQ is the lowest concentration that can be determined with a defined level of precision and accuracy. fao.org

Several approaches are used to estimate these limits, with two common methods being:

Signal-to-Noise (S/N) Ratio: The LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. fao.orgresearchgate.net

Standard Deviation of the Response and the Slope: Based on the characteristics of the calibration curve, the LOD and LOQ can be calculated using the formulas LOD = 3.3σ/S and LOQ = 10σ/S, where 'σ' is the standard deviation of the y-intercept of the regression line and 'S' is the slope of the calibration curve. sepscience.com

While this compound itself is the internal standard and not the analyte being quantified, its presence is essential for accurately determining the LOD and LOQ of the target analyte, Desmedipham. The internal standard corrects for variability throughout the analytical process, but the ultimate sensitivity is determined for the target compound. numberanalytics.com Research on the non-deuterated Desmedipham provides insight into the typical sensitivity achievable. For instance, a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method reported an LOD of 0.179 µg/mL and an LOQ of 0.593 µg/mL for Desmedipham. researchgate.netmjcce.org.mkukim.mk More sensitive techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) can achieve much lower limits, with an LOQ for Desmedipham established at 0.01 mg/kg in various food matrices. researchgate.net

| Analytical Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|

| HPLC-DAD | Pesticide Formulation | 0.179 µg/mL | 0.593 µg/mL | researchgate.net |

| NP-HPLC | Pesticide Formulation | 41.1 µg/mL | 137.1 µg/mL | akjournals.com |

| HPLC-MS/MS | Various Foods (e.g., vegetables, fruits, grains) | Not Reported | 0.01 mg/kg | researchgate.net |

| LC/MS | Soil | ≤25 ng/g | Not Reported | researchgate.net |

Assessment of Analytical Precision, Accuracy, and Robustness

The validation of an analytical method hinges on demonstrating its precision, accuracy, and robustness to ensure reliable results. numberanalytics.com The use of a stable isotope-labeled internal standard like this compound is a key strategy for achieving high performance in these areas. clearsynth.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): The variation in results within a single laboratory, over a short period, using the same analyst and equipment.

Intermediate Precision (Inter-day precision): The variation within a laboratory under different conditions, such as on different days, with different analysts, or different equipment.

Accuracy is the closeness of the analytical result to the true or accepted value. It is usually determined through recovery studies, where a sample is spiked with a known concentration of the analyte. The percentage of the spiked amount that is measured (% Recovery) indicates the accuracy of the method.

A study determining Desmedipham in various foods using HPLC-MS/MS reported recovery ranges from 70% to 108% with RSD values below 19.6%, demonstrating acceptable accuracy and precision. researchgate.net Another study on soil samples found that recoveries were essentially quantitative, and a voltammetric method reported an RSD of 1.56% for repeated measurements. researchgate.net this compound compensates for analyte losses during sample preparation and for fluctuations in instrument response, thereby significantly improving both precision and accuracy. numberanalytics.comeuropa.eu

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in mobile phase composition, pH, flow rate, or column temperature. The internal standard helps to ensure that the ratio of the analyte to the standard remains constant, thus preserving the accuracy and precision of the measurement even when minor operational variations occur. numberanalytics.com

| Parameter | Matrix | Value | Source |

|---|---|---|---|

| Accuracy (Recovery) | Various Foods | 70% - 108% | researchgate.net |

| Precision (RSD) | Various Foods | ≤ 19.6% | researchgate.net |

| Accuracy (Recovery) | Soil | Essentially quantitative | researchgate.net |

| Precision (RSD) | Aqueous Solution (Voltammetry) | 1.56% | researchgate.net |

Addressing Isotope Effect and Co-elution Challenges with Deuterated Standards

In chromatographic methods coupled with mass spectrometry, two potential challenges are the isotope effect and co-elution with matrix components. The use of a deuterated standard like this compound is a strategic choice to mitigate these issues.

Co-elution and Matrix Effects: Complex samples, such as food or environmental extracts, contain numerous compounds that can co-elute with the target analyte. researchgate.net If these co-eluting matrix components interfere with the ionization process in the mass spectrometer source, it can lead to ion suppression or enhancement, causing inaccurate quantification. waters.com Because this compound is chemically almost identical to Desmedipham, it co-elutes perfectly and experiences the same matrix effects. rsc.org By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively cancelled out, leading to more accurate and reliable results. clearsynth.comresearchgate.net

Isotope Effect: This refers to potential differences in physical or chemical properties between a compound and its isotopically labeled counterpart. In chromatography, a primary isotope effect can sometimes lead to a slight difference in retention time, with deuterated compounds occasionally eluting slightly earlier than their non-deuterated analogs. waters.comhilarispublisher.com This can be problematic if the analyte and the internal standard experience different matrix effects due to not co-eluting perfectly. waters.com However, for most applications, especially with multiple deuterium labels, the retention time difference is negligible. The key advantage of using a mass spectrometric detector is that even if they co-elute, the analyte and this compound are easily distinguished by their difference in mass-to-charge ratio (m/z). While potential issues like the back-exchange of deuterium for hydrogen can occur, careful selection of the labeling position minimizes these risks. europa.euhilarispublisher.com

Applications of Desmedipham D5 in Environmental and Agricultural Science Research

Environmental Fate and Degradation Studies of Desmedipham (B1670296) Using Stable Isotope Tracers

The use of stable isotope-labeled compounds like Desmedipham-d5 is instrumental in understanding the complex journey of pesticides in the environment. These tracers allow researchers to distinguish the applied chemical from its naturally occurring counterparts and to track its transformation over time.

Investigation of Biotic and Abiotic Transformation Pathways in Soil and Water Systems

This compound aids in delineating the biotic (microorganism-driven) and abiotic (non-living processes like hydrolysis and photolysis) degradation pathways of desmedipham in various environmental matrices. whiterose.ac.ukmdpi.com Studies have shown that the primary degradation pathway for desmedipham is hydrolysis, which can be influenced by both biotic and abiotic factors. mdpi.comepa.gov The rate of this breakdown is significantly affected by the pH of the environment. epa.gov In soil and water, microbial populations can adapt and accelerate the degradation of herbicides. whiterose.ac.uk

The use of isotopically labeled compounds helps in accurately tracing these transformation processes in different environmental compartments, including soil, water, and air. whiterose.ac.ukeuropa.eu Research has demonstrated that factors such as soil moisture content and the distribution of the chemical in the soil profile influence its biological activity and degradation rate. ewrs.org

Elucidation of Metabolite Formation and Persistence Mechanisms

Tracking the transformation of this compound allows for the clear identification and quantification of its metabolites. A primary degradation product of desmedipham is ethyl-(3-hydroxyphenyl) carbamate (B1207046) (EHPC). epa.gov The persistence of these metabolites is a key area of study, as they can also have environmental implications. whiterose.ac.uk

The formation of unextractable residues, where the pesticide or its metabolites become bound to soil organic matter, is another critical aspect that can be investigated using labeled compounds. nih.gov Understanding the mechanisms of metabolite formation and their persistence is crucial for a comprehensive environmental risk assessment. legislation.gov.uk

Assessment of Transport and Distribution in Environmental Compartments

This compound is employed to study the movement and distribution of desmedipham within and between different environmental compartments such as soil, water, and air. europa.euewrs.org While desmedipham has a low potential to leach into groundwater in most soils, it can be transported to surface water bodies through spray drift or runoff on soil particles. epa.govepa.gov

Studies have shown that the majority of applied desmedipham tends to remain in the upper layers of the soil. epa.gov The use of tracers like this compound allows for precise measurement of its movement, helping to predict potential contamination of water resources. researchgate.netdntb.gov.ua

Residue Analysis in Agricultural Products and Environmental Matrices

The accurate determination of pesticide residues is vital for ensuring food safety and monitoring environmental quality. This compound plays a crucial role as an internal standard in analytical methods for quantifying desmedipham residues.

Quantification of Desmedipham Residues in Plant Tissues (e.g., Sugar Beet)

Desmedipham is a herbicide used for weed control in sugar beet cultivation. regulations.gov Consequently, monitoring its residue levels in sugar beet tissues is essential. Analytical methods, often employing high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), use this compound to ensure the accuracy of the quantification. lukasiewicz.gov.plplantprotection.pl

Research has established tolerance levels for desmedipham residues in sugar beet roots and tops. epa.govregulations.gov Studies have also investigated how different application rates and systems affect the final residue concentrations in the crop. lukasiewicz.gov.plplantprotection.plresearchgate.net The use of this compound as an internal standard is critical for the reliability of these residue analyses.

Table 1: Analytical Methods for Desmedipham Residue in Sugar Beets This is an interactive table, you can sort and filter the data.

| Analytical Method | Detection Limit (mg/kg) | Recovery Rate (%) | Reference |

|---|---|---|---|

| HPLC-UV | 0.0001 | 87 | lukasiewicz.gov.pl |

| HPLC-UV | 0.0001 | 85 | plantprotection.pl |

| LC/MS/MS | 0.05 | Not Specified | regulations.gov |

| TLC | Not Specified | Not Specified | nih.gov |

| GLC | Not Specified | Not Specified | nih.gov |

Monitoring of Agrochemical Contamination in Waterways, Sediments, and Air

The presence of desmedipham and its metabolites in the wider environment is a concern. whiterose.ac.uk Monitoring programs utilize sophisticated analytical techniques, often incorporating this compound as an internal standard, to detect and quantify these residues in water, sediment, and even air samples. researchgate.netuq.edu.audiva-portal.orgneu.edu.tr

Role of Isotope Dilution Mass Spectrometry (IDMS) for Ultra-Trace Quantification

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a high-accuracy technique and has the potential to be a primary reference measurement procedure for quantifying analytes in complex matrices. up.ac.zaptb.dersc.org The fundamental principle of IDMS involves the addition of a precisely known quantity of an isotopically labeled version of the analyte, known as a "spike" or internal standard, to the sample being analyzed. osti.govepa.gov this compound serves as the isotopically labeled internal standard for the herbicide Desmedipham.

After the sample is spiked with this compound, the labeled standard and the naturally occurring (native) analyte are homogenized. osti.gov Because this compound is chemically identical to Desmedipham, it behaves in the same manner during sample extraction, cleanup, and analysis. ptb.de Any loss of the target analyte during these steps is mirrored by a proportional loss of the isotopically labeled standard. ptb.deepa.gov

The analysis is typically performed using a mass spectrometer, which separates and detects ions based on their mass-to-charge ratio. up.ac.za The instrument can distinguish between Desmedipham and this compound due to the mass difference imparted by the five deuterium (B1214612) atoms. The concentration of the native Desmedipham in the original sample is then calculated from the measured isotope ratio of the spiked sample. osti.gov This approach provides exceptional accuracy and precision because the quantification relies on a ratio measurement, which is less susceptible to variations in sample recovery or instrument response. rsc.orgosti.gov IDMS is particularly powerful for the ultra-trace quantification of compounds in complex environmental and biological samples, such as soil, water, and plant tissues, where concentrations can be at the parts-per-billion level or lower. up.ac.zaosti.gov

Table 1: Illustrative Example of Desmedipham Quantification using IDMS with this compound

This table demonstrates the calculation of Desmedipham concentration in a soil sample. The consistency in the calculated concentration despite varying sample recovery rates highlights the robustness of the IDMS method.

| Sample ID | Sample Weight (g) | This compound Spiked (ng) | Measured Desmedipham Signal (Area) | Measured this compound Signal (Area) | Analyte Recovery (%) | Calculated Desmedipham Concentration (ng/g) |

| Soil-A-01 | 10.0 | 50.0 | 45,200 | 90,400 | 90% | 5.0 |

| Soil-A-02 | 10.0 | 50.0 | 40,180 | 80,360 | 80% | 5.0 |

| Soil-A-03 | 10.0 | 50.0 | 35,150 | 70,300 | 70% | 5.0 |

Research into Soil-Plant Uptake and Transfer Mechanisms

Investigating the fate of herbicides like Desmedipham in the environment, particularly their uptake from soil into plants, is a critical area of agricultural and environmental science research. nih.govsoilwealth.com.au Such studies are essential to understand the potential for bioaccumulation and the mechanisms governing the transfer of residues from the soil to different parts of the plant. nih.gov The accuracy of these studies relies on highly sensitive and precise analytical methods to quantify the herbicide in complex matrices like soil and plant tissues.

In this context, this compound plays a crucial role as an internal standard in the analytical workflow. nih.gov Research into the soil-plant uptake of Desmedipham typically involves experiments where crops are grown in soil treated with the herbicide under controlled conditions. nih.gov At various time points, samples of the soil, roots, stems, and leaves are collected for analysis.

The analytical procedure involves extracting the chemical residues from these samples. A known amount of this compound is added to each extract before instrumental analysis, commonly performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By employing the principles of isotope dilution, researchers can accurately quantify the concentration of Desmedipham that is adsorbed to soil particles, absorbed by plant roots, and subsequently translocated throughout the plant. nih.govfrontiersin.org This use of this compound ensures that the data on uptake and transfer are reliable, correcting for any analytical variability and allowing for a precise understanding of the herbicide's behavior in the soil-plant system. ptb.deepa.gov The findings from such research are vital for assessing the mobility of the herbicide and its potential to enter the food chain. nih.govfrontiersin.org

Table 2: Hypothetical Research Findings on Desmedipham Uptake in a Model Plant (e.g., Radish) Quantified Using this compound

This table presents illustrative data from a study investigating the transfer of Desmedipham from soil to different plant parts over time. The use of this compound as an internal standard would ensure the high accuracy of these concentration measurements.

| Time After Application (Days) | Soil Concentration (ng/g) | Root Concentration (ng/g) | Shoot Concentration (ng/g) |

| 7 | 85.2 | 15.4 | 1.1 |

| 14 | 62.5 | 28.9 | 3.5 |

| 28 | 41.3 | 35.1 | 7.8 |

| 56 | 20.7 | 21.6 | 5.2 |

Desmedipham D5 in Pre Clinical and Mechanistic Biochemical Research

In Vitro Metabolic Profiling and Pathway Elucidation Using Isotope Tracking

The use of stable isotopes, such as the deuterium (B1214612) in Desmedipham-d5, is a powerful technique for tracing the metabolic pathways of a compound. bitesizebio.comnih.gov This approach, known as metabolic tracing or isotope tracking, allows researchers to follow the transformation of a molecule within a biological system, providing dynamic insights into metabolic activities. bitesizebio.comnih.gov In vitro metabolic profiling studies are essential in the early stages of drug and chemical development to understand a compound's metabolic fate. wuxiapptec.com These studies help in identifying metabolic "soft spots," screening for reactive metabolites, and comparing metabolism across different species to guide further research. wuxiapptec.com

The biotransformation of xenobiotics like desmedipham (B1670296) occurs in two main phases: Phase I and Phase II. nih.govnih.gov Phase I reactions, primarily mediated by cytochrome P450 (P450) enzymes, introduce or expose functional groups. researchgate.netgoogle.com Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to facilitate their excretion. researchgate.netnih.gov

In vitro systems, such as liver microsomes and cell cultures, are widely used to study these biotransformation processes. wuxiapptec.comresearchgate.net Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of P450 enzymes and are particularly useful for studying Phase I metabolism. nih.govmdpi.com Cell cultures, such as hepatocytes, provide a more complete metabolic system, capable of carrying out both Phase I and Phase II reactions. mdpi.com

By incubating this compound with these in vitro systems, researchers can track the formation of various metabolites. The distinct mass of the deuterated compound and its metabolites allows for their identification and quantification using techniques like liquid chromatography-mass spectrometry (LC-MS). diva-portal.org This helps in elucidating the specific metabolic pathways involved in the breakdown of desmedipham.

For carbamate (B1207046) herbicides like desmedipham, hydrolysis is a key metabolic step, often followed by further transformations of the resulting alcohol and amine moieties. who.intinchem.org The use of this compound can help confirm these pathways and identify any novel or unexpected metabolites.

Deuterated analogues like this compound are invaluable for studying enzyme kinetics and metabolic flux. nih.govnih.gov The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass. nih.gov This effect is particularly useful for determining the rate-limiting steps in an enzymatic reaction. nih.gov

If the cleavage of a carbon-hydrogen bond is the rate-limiting step, replacing hydrogen with deuterium will slow down the reaction, resulting in a primary KIE. nih.gov By measuring the reaction rates of both desmedipham and this compound, researchers can determine if C-H bond breaking is a critical part of the metabolic process. This information is crucial for understanding the mechanism of the enzymes involved, such as specific cytochrome P450 isozymes. nih.gov

Furthermore, stable isotope tracing with compounds like this compound allows for the quantification of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.gov This provides a dynamic measure of metabolic activity that cannot be obtained from simple concentration measurements. nih.gov Techniques like multiplex analysis in microfluidic devices can be used for high-throughput characterization of enzyme kinetics. rsc.org

Comparing the metabolism of a compound across different species is a critical step in pre-clinical research. wuxiapptec.comnih.gov These studies help in selecting appropriate animal models for toxicology studies by ensuring that the metabolic profile in the chosen species is similar to that in humans. wuxiapptec.com Animal liver microsomes are frequently used for these comparative studies. researchgate.netnih.gov

By incubating this compound with liver microsomes from various species (e.g., rat, mouse, dog, and human), researchers can identify species-specific differences in metabolic pathways. mdpi.comnih.gov For example, the rate of formation of certain metabolites or the types of metabolites produced can vary significantly between species. nih.gov This information is vital for extrapolating data from animal studies to predict the metabolic fate of desmedipham in humans. The use of this compound as an internal standard ensures the accuracy and reliability of these comparative quantitative analyses.

| Research Area | Key Methodologies | Investigated Endpoints |

| Metabolic Profiling | Isotope Tracking with this compound, LC-MS | Identification of Phase I and Phase II metabolites |

| Enzyme Kinetics | Kinetic Isotope Effect (KIE) studies | Determination of rate-limiting steps, metabolic flux |

| Comparative Metabolism | Incubation with liver microsomes from various species | Species-specific differences in metabolic pathways |

Pre-clinical Disposition and Distribution Studies in Non-Human Models (Focus on Analytical Methodology)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental in pre-clinical research. The use of isotopically labeled compounds like this compound is central to these investigations, particularly for the analytical methodologies employed.

Accurate quantification of a parent compound and its metabolites in biological matrices such as blood, urine, and tissues is essential for pharmacokinetic analysis. semanticscholar.org this compound serves as an ideal internal standard for these quantitative assays, which are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). semanticscholar.orgmdpi.com

The process involves adding a known amount of this compound to the biological sample before extraction and analysis. Since this compound is chemically identical to desmedipham, it behaves similarly during sample preparation, but its different mass allows it to be distinguished by the mass spectrometer. This co-extraction corrects for any loss of the analyte during sample processing and for variations in instrument response, thereby improving the accuracy and precision of the measurement.

Methods have been developed for the simultaneous determination of desmedipham and its metabolites in various matrices. nih.gov For instance, a simple extraction with methanol (B129727) followed by direct injection into an LC-MS system has been used for soil samples. nih.gov Similar principles are applied to biological fluids and tissues, although sample cleanup procedures may be more extensive. The limit of quantification (LOQ) for desmedipham in body fluids has been reported to be as low as 50 µg/L using LC-MS/MS. semanticscholar.org

| Analytical Method | Matrix | Analyte(s) | Limit of Quantification (LOQ) |

| LC-MS/MS | Body Fluids | Desmedipham, EHPC | 50 µg/L semanticscholar.org |

| LC-MS/MS | Body Tissues | Desmedipham, EHPC | 0.01 mg/kg semanticscholar.org |

| HPLC-MS/MS | Soil | Desmedipham | 0.01 mg/kg semanticscholar.org |

| HPLC-MS/MS | Water | Desmedipham | 0.05 µg/L semanticscholar.org |

Isotope tracing with compounds like this compound is a powerful tool for delineating the pharmacokinetic processes of absorption, distribution, metabolism, and excretion (ADME) in research settings. uab.edu By administering this compound to non-human models, researchers can track its journey through the body over time.

Absorption: The rate and extent to which desmedipham enters the bloodstream can be determined by measuring the concentration of this compound in plasma at various time points after administration.

Distribution: The distribution of the compound into different tissues and organs can be assessed by analyzing tissue samples for the presence of this compound and its labeled metabolites.

Metabolism: As discussed previously, the use of a labeled compound allows for the identification and quantification of metabolites in various biological samples, providing a comprehensive picture of its metabolic fate in a whole organism. wuxiapptec.com

Excretion: The routes and rates of elimination from the body (e.g., via urine or feces) are determined by measuring the amount of this compound and its metabolites in excreta.

Emerging Methodologies and Future Research Trajectories for Desmedipham D5 and Stable Isotope Standards

Integration with Non-Targeted and Suspect Screening Workflows in Environmental and Food Analysis

Non-targeted and suspect screening analyses are powerful approaches for identifying a broad range of chemicals in complex samples without a predefined list of target compounds. acs.orgresearchgate.net The integration of stable isotope-labeled standards, such as Desmedipham-d5, into these workflows offers significant advantages.

In non-targeted analysis, where the goal is to identify as many compounds as possible, the addition of a labeled standard can aid in quality control and provide a reference point for retention time and mass accuracy. acs.org For suspect screening, where a list of potential compounds is used, this compound can serve as a true internal standard for its non-labeled counterpart, Desmedipham (B1670296), allowing for more accurate quantification and confirmation of its presence in environmental and food samples. acs.orgnontargetedanalysis.org

The use of stable isotope labeling in non-targeted metabolomics has shown the ability to circumvent issues such as the annotation of the metabolome and the generation of sum formulas for detected metabolites. nih.gov This is achieved by comparing the mass-to-charge ratio of labeled and non-labeled compounds, which are chromatographically co-eluted. nih.gov This approach, while demonstrated in metabolomics, has direct applicability to environmental and food analysis for the detection of pesticide residues.

A key challenge in non-targeted analysis is dealing with matrix effects, which can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. acs.org Stable isotope-labeled standards like this compound co-elute with the native analyte and experience similar matrix effects, thus providing a reliable means of correction. acs.org

Future research will likely focus on expanding the libraries of isotopically labeled standards for a wider range of contaminants and developing automated software workflows for the seamless integration and data analysis of these standards in non-targeted and suspect screening studies. nih.gov

Advancements in High-Throughput and Miniaturized Analytical Platforms

The demand for rapid and cost-effective analysis of a large number of samples has driven the development of high-throughput and miniaturized analytical platforms. nih.govencyclopedia.pub These platforms are particularly relevant for monitoring pesticide residues in food and the environment.

High-Throughput Platforms: High-throughput screening (HTS) methods often employ techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze many samples in a short period. chemrxiv.org The use of isotopically labeled standards is crucial in HTS to ensure data quality and accurate quantification across large sample batches. chemrxiv.org Chemical derivatization with isotope-coded tags can further enhance throughput by allowing for the multiplexed analysis of several samples in a single run. chemrxiv.org

Miniaturized Platforms: Miniaturization in analytical chemistry aims to reduce sample and solvent consumption, decrease analysis time, and enable on-site analysis. csic.esd-nb.info Techniques like microfluidics, lab-on-a-chip, and miniaturized extraction methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are becoming increasingly common. csic.esd-nb.infotandfonline.com For instance, the QuEChERS method has been successfully miniaturized for pesticide residue analysis in fruits and vegetables, significantly reducing solvent use. tandfonline.com

Optical biosensors are another example of miniaturized analytical platforms that offer the potential for simple, low-cost, and rapid on-site detection of pesticide residues. nih.govencyclopedia.pub These sensors can be based on principles like colorimetry, fluorescence, surface plasmon resonance (SPR), and surface-enhanced Raman spectroscopy (SERS). nih.govencyclopedia.pub While still in early stages of development for routine pesticide analysis, the integration of stable isotope standards could enhance their reliability and quantitative capabilities.

The table below summarizes some of the key miniaturized analytical techniques and their potential application with this compound.

| Miniaturized Platform | Principle | Potential Application with this compound |

| Microfluidics/Lab-on-a-Chip | Precise control and manipulation of microscale fluids, integrating multiple analytical steps. csic.es | Automated sample preparation and analysis, reducing solvent and sample consumption. |

| Miniaturized QuEChERS | Scaled-down version of the QuEChERS extraction method. tandfonline.com | Greener and faster extraction of Desmedipham from food and environmental matrices. |

| Optical Biosensors (SPR, SERS) | Detection based on changes in optical properties upon binding of the analyte. encyclopedia.pub | Rapid, on-site screening for Desmedipham, with this compound as a potential internal calibrant. |

Future advancements will likely focus on further integrating these miniaturized platforms with mass spectrometry and developing portable devices for real-time, on-site monitoring of pesticides like Desmedipham.

Role of this compound in the Development of Certified Reference Materials and Inter-Laboratory Harmonization

Certified Reference Materials (CRMs) and proficiency testing (PT) schemes are essential for ensuring the quality and comparability of analytical results between different laboratories. researchgate.netnih.gov Stable isotope-labeled compounds like this compound play a pivotal role in the development and validation of these materials and schemes.

Certified Reference Materials (CRMs): CRMs are materials with one or more certified property values, produced with a high degree of accuracy and traceability. iaea.org In the analysis of pesticide residues, matrix CRMs (e.g., a food sample with a known concentration of a pesticide) are crucial for method validation and quality control. researchgate.netnih.gov The use of isotope dilution mass spectrometry (IDMS), which relies on isotopically labeled standards like this compound, is a key technique for assigning the certified values to these CRMs due to its high accuracy and precision. researchgate.netnih.govresearchgate.net The National Metrology Institute of Japan, for example, has developed several CRMs for pesticide residue analysis in foods using IDMS. researchgate.netresearchgate.net

Inter-Laboratory Harmonization: Inter-laboratory studies and proficiency tests are conducted to assess the performance of different laboratories and to harmonize analytical methods. nih.gov By providing participating laboratories with samples containing known concentrations of analytes, determined using high-accuracy methods like IDMS with labeled standards, the performance of their analytical methods can be reliably evaluated. nih.govaip.org This helps to identify and resolve discrepancies between laboratories, leading to more consistent and reliable data on a global scale.

The table below illustrates the role of this compound in the quality assurance pipeline.

| Quality Assurance Tool | Role of this compound |

| Certified Reference Materials (CRMs) | Used in Isotope Dilution Mass Spectrometry (IDMS) to accurately certify the concentration of Desmedipham in the reference material. researchgate.netresearchgate.net |

| Proficiency Testing (PT) | Enables the preparation of PT samples with accurately assigned reference values for Desmedipham, allowing for a robust evaluation of laboratory performance. nih.govaip.org |

| Method Validation | Serves as an internal standard to validate the accuracy, precision, and recovery of analytical methods for Desmedipham analysis. nih.gov |

Future efforts will likely involve the development of a wider range of CRMs for various pesticide-matrix combinations and the expansion of international proficiency testing schemes to ensure global harmonization of pesticide residue analysis.

Exploration of Novel Spectroscopic and Chromatographic Techniques for Isotope-Labeled Compounds

The unique properties of isotope-labeled compounds like this compound can be exploited by novel spectroscopic and chromatographic techniques to enhance detection and analysis.

Spectroscopic Techniques: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for detecting and differentiating isotopes. acs.orgwikipedia.org Recent advancements in these fields offer new possibilities. High-resolution mass spectrometry (HRMS) can resolve the isotopic fine structure of molecules, providing detailed information about their elemental composition. researchgate.net

Optical photothermal infrared (O-PTIR) spectroscopy is an emerging technique that can acquire simultaneous infrared and Raman spectra from the same sample location. mdpi.com This has been used to study the incorporation of 13C- and 15N-labeled compounds in bacteria and could potentially be applied to track the fate of deuterated pesticides in biological systems. mdpi.com

Chromatographic Techniques: While isotopically labeled compounds generally co-elute with their non-labeled counterparts, subtle differences in their physicochemical properties can sometimes lead to chromatographic separation, known as the isotope effect. researchgate.net This effect can be exploited in certain chromatographic techniques for improved separation and analysis.

The development of novel chromatographic materials and methods, such as those used in hydrophilic interaction liquid chromatography (HILIC) and multidimensional chromatography, can provide enhanced separation of complex mixtures, which is beneficial when analyzing trace levels of pesticides in challenging matrices. researchgate.net

The table below highlights some novel analytical techniques and their potential benefits for analyzing this compound.

| Technique | Principle | Benefit for this compound Analysis |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the resolution of isotopic patterns. researchgate.net | Unambiguous confirmation of the presence of this compound and its non-labeled counterpart. |

| Optical Photothermal Infrared (O-PTIR) Spectroscopy | Simultaneous acquisition of IR and Raman spectra. mdpi.com | Potential for in-situ tracking and imaging of this compound in biological tissues or environmental samples. |

| Advanced Chromatographic Separations (e.g., HILIC) | Utilizes different separation mechanisms to resolve complex mixtures. researchgate.net | Improved separation from matrix interferences, leading to more accurate quantification. |

Future research will likely focus on exploring the full potential of these novel techniques for the analysis of a broader range of isotope-labeled compounds and integrating them into routine analytical workflows.

Computational Chemistry and In Silico Modeling for Predicting Deuterated Compound Behavior in Research

Computational chemistry and in silico modeling are powerful tools for predicting the properties and behavior of molecules, including deuterated compounds. jsps.go.jpbaranlab.orgvivabiotech.com These methods can provide valuable insights that complement experimental studies.

Predicting Physicochemical Properties: Quantum chemical methods can be used to calculate various properties of deuterated molecules, such as their vibrational frequencies, dipole moments, and rotational constants. ajchem-a.com These calculations can help to understand the effects of deuteration on the molecule's structure and spectroscopy. ajchem-a.com For example, deuteration is known to cause a redshift in vibrational frequencies. ajchem-a.com

Modeling Interactions and Reactivity: Computational models can simulate the interaction of deuterated compounds with biological molecules, such as enzymes and receptors. jsps.go.jpmdpi.com This can be used to predict how deuteration might affect the metabolism and biological activity of a compound. For instance, in silico techniques are being developed to understand the pharmacokinetic effects of deuterated drugs. jsps.go.jp

In Silico Fragmentation: In the context of mass spectrometry, in silico fragmentation tools can predict the fragmentation pattern of a molecule. By modifying these tools to account for deuterium (B1214612) labeling, it is possible to predict the mass spectra of deuterated compounds, which can aid in their identification in complex samples. researchgate.net

The table below summarizes the applications of computational chemistry in the study of this compound.

| Computational Application | Description | Relevance to this compound |

| Quantum Chemistry Calculations | Predicts fundamental molecular properties based on the principles of quantum mechanics. baranlab.orgajchem-a.com | Understanding the impact of deuterium substitution on the spectroscopic and physicochemical properties of Desmedipham. |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time to study dynamic processes. vivabiotech.com | Predicting the binding affinity of this compound to proteins and enzymes, providing insights into its metabolic fate. |

| In Silico Fragmentation | Predicts the mass spectral fragmentation pattern of a molecule. researchgate.net | Aiding in the identification and confirmation of this compound in mass spectrometry-based analyses. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models can be developed to predict the biological activity of a compound based on its structure. acs.org | Predicting potential changes in the herbicidal activity or toxicity of Desmedipham due to deuteration. |

The future of this field lies in the development of more accurate and predictive computational models and their integration with experimental data to provide a comprehensive understanding of the behavior of deuterated compounds in various systems. jsps.go.jp

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.